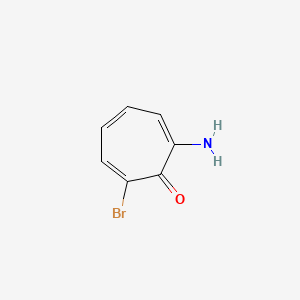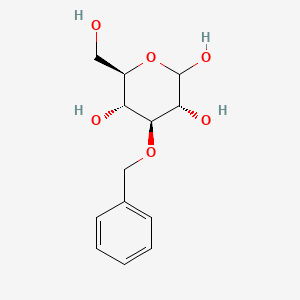![molecular formula C10H8BrNO2 B8788444 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B8788444.png)
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is a heterocyclic compound with a molecular formula of C10H10BrNO. It is part of the azepine family, which are seven-membered heterocycles containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzoic acid with acetic anhydride, followed by cyclization under acidic conditions . Another approach is the use of 2-amino-5-bromobenzoyl chloride, which undergoes cyclization in the presence of a base .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: N-oxides are the major products.
Reduction: Dihydro derivatives are formed.
Applications De Recherche Scientifique
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is unique due to its specific substitution pattern and the presence of both bromine and a seven-membered ring. This combination imparts distinct chemical reactivity and biological activity compared to other azepine derivatives .
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
7-bromo-3,4-dihydro-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14) |
Clé InChI |
XSSMUNSMBSUOAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C(C1=O)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Chloro-3-iodopyrazolo[1,5-A]pyridine](/img/structure/B8788454.png)

![1H,2H,2AH,3H,4H,8BH-NAPHTHO[1,2-B]AZET-2-ONE](/img/structure/B8788462.png)
